molecular formula C14H9F2NO B8107228 2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile

2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile

Cat. No.: B8107228
M. Wt: 245.22 g/mol
InChI Key: FUAWFGSXZKVBTL-UHFFFAOYSA-N
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Description

2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile is a high-value chemical intermediate designed for advanced pharmaceutical research and development. Its primary research application is in the exploration and synthesis of novel Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, as documented in scientific literature . TRPV1 is a key nociceptor integrator and a promising target for the treatment of neuropathic pain. This compound serves as a critical building block in the C-region of potent antagonist templates. In vitro studies using fluorometric imaging plate reader (FLIPR) assays on cells expressing human TRPV1 have demonstrated that structural analogs incorporating this benzonitrile core exhibit excellent and selective antagonism of capsaicin-induced receptor activation, with Ki values in the sub-nanomolar range . Furthermore, in vivo characterization of related candidates has shown promising analgesic activity in neuropathic pain models, blocking capsaicin-induced hypothermia without inducing hyperthermia, a significant challenge for early-generation antagonists . The molecular structure, featuring a benzonitrile core flanked by fluorine and benzyloxy substituents, is engineered to engage in critical hydrophobic interactions within the receptor's binding pocket. Researchers value this compound for its role in developing selective antagonists and probing structure-activity relationships (SAR). This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-fluoro-5-[(4-fluorophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2NO/c15-12-3-1-10(2-4-12)9-18-13-5-6-14(16)11(7-13)8-17/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAWFGSXZKVBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=C(C=C2)F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Fluoro-5-hydroxybenzonitrile

This intermediate is critical for etherification. Two principal routes dominate its synthesis:

Nitration and Reduction Pathway

  • Step 1 : Nitration of 2-fluorobenzonitrile introduces a nitro group at the 5-position, leveraging the meta-directing effect of the nitrile group.

    2-FluorobenzonitrileHNO3,H2SO40–5°C2-Fluoro-5-nitrobenzonitrile\text{2-Fluorobenzonitrile} \xrightarrow[\text{HNO}_3, \text{H}_2\text{SO}_4]{\text{0–5°C}} \text{2-Fluoro-5-nitrobenzonitrile}
  • Step 2 : Catalytic hydrogenation reduces the nitro group to an amine:

    2-Fluoro-5-nitrobenzonitrileH2,Pd/CEtOH, 25°C2-Fluoro-5-aminobenzonitrile\text{2-Fluoro-5-nitrobenzonitrile} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH, 25°C}} \text{2-Fluoro-5-aminobenzonitrile}
  • Step 3 : Diazotization and hydrolysis yield the phenol:

    2-Fluoro-5-aminobenzonitrileNaNO2,HCl0°CDiazonium saltΔH2O2-Fluoro-5-hydroxybenzonitrile\text{2-Fluoro-5-aminobenzonitrile} \xrightarrow[\text{NaNO}_2, \text{HCl}]{\text{0°C}} \text{Diazonium salt} \xrightarrow[\Delta]{\text{H}_2\text{O}} \text{2-Fluoro-5-hydroxybenzonitrile}

    Yield : 68–72%.

Demethylation of Methoxy Precursors

  • Step 1 : Methoxylation via nucleophilic aromatic substitution:

    2-Fluoro-5-bromobenzonitrileCuI, K2CO3MeOH, 120°C2-Fluoro-5-methoxybenzonitrile\text{2-Fluoro-5-bromobenzonitrile} \xrightarrow[\text{CuI, K}_2\text{CO}_3]{\text{MeOH, 120°C}} \text{2-Fluoro-5-methoxybenzonitrile}
  • Step 2 : Demethylation using BBr₃:

    2-Fluoro-5-methoxybenzonitrileBBr3CH2Cl2,78°C2-Fluoro-5-hydroxybenzonitrile\text{2-Fluoro-5-methoxybenzonitrile} \xrightarrow[\text{BBr}_3]{\text{CH}_2\text{Cl}_2, -78°C} \text{2-Fluoro-5-hydroxybenzonitrile}

    Yield : 85–90%.

Etherification Strategies

Williamson Ether Synthesis

The most widely employed method for forming the benzyloxy linkage:

  • Reagents : 2-Fluoro-5-hydroxybenzonitrile, 4-fluorobenzyl bromide, K₂CO₃.

  • Conditions : Anhydrous DMF, 80°C, 12 hours.

    2-Fluoro-5-hydroxybenzonitrile+4-Fluorobenzyl bromideK2CO3DMF2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile\text{2-Fluoro-5-hydroxybenzonitrile} + \text{4-Fluorobenzyl bromide} \xrightarrow[\text{K}_2\text{CO}_3]{\text{DMF}} \text{this compound}

    Yield : 75–80%.

ParameterValue
SolventDMF
BaseK₂CO₃ (2.5 equiv)
Temperature80°C
Reaction Time12 hours
WorkupAqueous extraction, recrystallization (toluene)

Mitsunobu Reaction

For substrates sensitive to strong bases, the Mitsunobu reaction offers an alternative:

  • Reagents : 2-Fluoro-5-hydroxybenzonitrile, 4-fluorobenzyl alcohol, DIAD, PPh₃.

  • Conditions : THF, room temperature, 6 hours.

    2-Fluoro-5-hydroxybenzonitrile+4-Fluorobenzyl alcoholDIAD, PPh3THFTarget compound\text{2-Fluoro-5-hydroxybenzonitrile} + \text{4-Fluorobenzyl alcohol} \xrightarrow[\text{DIAD, PPh}_3]{\text{THF}} \text{Target compound}

    Yield : 82–85%.

ParameterValue
SolventTHF
ReagentsDIAD (1.2 equiv), PPh₃ (1.2 equiv)
Temperature25°C
Reaction Time6 hours

Alternative Routes via Cross-Coupling Reactions

Hydrazone-Mediated Coupling

Adapted from the synthesis of 2-fluoro-5-(4-ethoxybenzyl)benzonitrile:

  • Step 1 : Hydrazone formation with 2-fluoro-5-formylbenzonitrile:

    2-Fluoro-5-formylbenzonitrile+p-TsNHNH21,4-dioxaneHydrazone intermediate\text{2-Fluoro-5-formylbenzonitrile} + \text{p-TsNHNH}_2 \xrightarrow{\text{1,4-dioxane}} \text{Hydrazone intermediate}
  • Step 2 : Cross-coupling with 4-fluorobenzylboronic acid:

    Hydrazone intermediate+4-Fluorobenzylboronic acidK2CO3ΔTarget compound\text{Hydrazone intermediate} + \text{4-Fluorobenzylboronic acid} \xrightarrow[\text{K}_2\text{CO}_3]{\Delta} \text{Target compound}

    Yield : 65–70%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYieldPurity
Williamson SynthesisHigh yield, scalableRequires anhydrous conditions75–80%>97%
Mitsunobu ReactionMild conditions, no strong baseCostly reagents (DIAD, PPh₃)82–85%>95%
Cross-CouplingVersatile for diverse benzyl groupsMulti-step, moderate yield65–70%>90%
Halogen ExchangeDirect fluorinationHigh temperatures, long reaction time60–65%>85%

Optimization and Industrial Considerations

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in Williamson and halogen exchange reactions but require careful removal due to toxicity.

  • Catalyst Design : Quaternary ammonium catalysts (e.g., tetrabutylammonium bromide) improve fluoride ion availability in halogen exchange.

  • Purification : Recrystallization from toluene or column chromatography (SiO₂, hexane/EtOAc) ensures >97% purity .

Chemical Reactions Analysis

2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Therapeutic Applications

1.1 Treatment of Neurodegenerative Diseases

Research indicates that 2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile may have potential in treating neurodegenerative diseases such as Alzheimer's disease. The compound acts as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to neuroinflammation and neurodegeneration. Inhibiting Lp-PLA2 activity can reduce the formation of neurotoxic lipids, potentially slowing disease progression and improving cognitive function .

1.2 Cancer Treatment

The compound has shown promise in oncology, specifically in the treatment of renal cell carcinoma. In preclinical studies, it demonstrated a capacity to reduce tumor size and inhibit mRNA levels of hypoxia-inducible factors (HIF-2C), which are critical in cancer progression and metastasis. This suggests its role as a therapeutic agent in managing specific cancer types .

1.3 Anti-inflammatory Properties

There is evidence supporting the anti-inflammatory effects of this compound, which may be beneficial in treating conditions characterized by chronic inflammation. By modulating immune responses and reducing inflammatory markers, it could be applied in therapies for diseases such as rheumatoid arthritis and psoriasis .

Neurodegenerative Disease Study

In a study investigating the effects of Lp-PLA2 inhibitors on Alzheimer's disease models, treatment with compounds similar to this compound resulted in decreased beta-amyloid accumulation in the brain, suggesting potential for cognitive improvement .

Cancer Xenograft Models

In xenograft models of renal cell carcinoma, administration of this compound led to significant reductions in tumor size compared to control groups. The treatment also correlated with decreased levels of HIF-regulated genes associated with tumor survival and proliferation .

Summary Table of Applications

Application AreaMechanism of ActionNotable Findings
Neurodegenerative DiseasesLp-PLA2 inhibitionReduced beta-amyloid accumulation
Cancer TreatmentDownregulation of HIF-related genesSignificant tumor size reduction in xenografts
Anti-inflammatory ConditionsModulation of immune responsePotential benefits in rheumatoid arthritis and psoriasis

Mechanism of Action

The mechanism of action of 2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis of structurally related benzonitrile derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity References
2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile C₁₄H₈F₂NO 253.22 2-F, 5-(4-fluorobenzyloxy) mGlu5 PAM (CNS modulation)
2-Fluoro-5-(trifluoromethoxy)benzonitrile C₈H₃F₄NO 205.11 2-F, 5-(trifluoromethoxy) Not reported (structural analogue)
2-Fluoro-5-(7-phenylimidazo[1,2-a]pyridin-3-yl)benzonitrile C₂₀H₁₁FN₃ 312.32 2-F, 5-(imidazopyridine-phenyl) Anticancer (kinase inhibition)
1-(4-(2,4-difluorophenyl)piperazin-1-yl)-2-((4-fluorobenzyl)oxy)ethanone (DPFE) C₁₉H₁₈F₃N₂O₂ 376.36 4-fluorobenzyloxy, piperazine-difluorophenyl mGlu5 PAM (CNS modulation)
Key Observations:
  • Fluorine Position : The 2-fluoro substitution is common across analogues, enhancing metabolic stability and π-stacking interactions.
  • Substituent Diversity: Trifluoromethoxy group (C₈H₃F₄NO): Increases electronegativity and lipophilicity but reduces steric bulk compared to benzyloxy . Imidazopyridine-phenyl group (C₂₀H₁₁FN₃): Introduces planar heterocyclic moieties, favoring kinase inhibition via ATP-binding pocket interactions . Piperazine-difluorophenyl (DPFE): Enhances solubility and CNS penetration via basic nitrogen atoms .

Pharmacological Activity

mGlu5 Positive Allosteric Modulators (PAMs)
  • This compound : Likely shares activity with DPFE, a structurally related mGlu5 PAM. DPFE exhibits EC₅₀ = 120 nM in Ca²⁺ mobilization assays and improves cognition in preclinical models .
  • VU0364289: Another mGlu5 PAM with a benzyloxy-acetylpiperazine group, showing >80% oral bioavailability in rodents .
Anticancer Activity
  • Imidazopyridine-benzonitrile hybrids: Demonstrated IC₅₀ = 0.5–2.0 μM against human colon carcinomas (e.g., DLD-2 cells) via kinase inhibition .

Physicochemical and ADME Properties

Property This compound 2-Fluoro-5-(trifluoromethoxy)benzonitrile DPFE
LogP ~3.2 (estimated) 2.8 2.5
Solubility (PBS) Low (improved with piperazine in DPFE) Moderate High
Hepatic Extraction Not reported Lower (cf. fluorouracil in ) High (CNS-targeted)
  • Fluorine Impact : Fluorine atoms reduce metabolic oxidation but may increase plasma protein binding .
  • Benzyloxy vs.

Biological Activity

2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships.

Chemical Structure and Properties

The compound features a fluorine atom at the 2-position and a 4-fluorobenzyl ether moiety, which may enhance its lipophilicity and biological activity. Its structural formula can be represented as follows:

C6H4F2OC7H5FN\text{C}_6\text{H}_4\text{F}_2\text{O}\text{C}_7\text{H}_5\text{F}\text{N}

This configuration suggests that the compound may interact favorably with various biological targets due to the electron-withdrawing effects of the fluorine atoms.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar fluorinated compounds, indicating that modifications at specific positions can significantly affect their cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities to this compound have shown promising results in inhibiting cell proliferation in breast (MCF-7), lung (A-549), and fibrosarcoma (HT-1080) cancer cells.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-719.56Apoptosis via caspase activation
Compound BA-54925.30Cell cycle arrest
Compound CHT-108015.00Induction of apoptosis

The above table summarizes findings from studies where similar compounds demonstrated significant growth inhibition through mechanisms such as caspase activation and cell-cycle arrest, particularly in the G2/M phase .

Antiviral Activity

While the primary focus has been on anticancer properties, some studies have also investigated antiviral activities. However, preliminary results suggest that compounds structurally related to this compound exhibit limited efficacy against viruses such as SARS-CoV-2, with effective concentrations exceeding 100 µM . This indicates that while these compounds may hold promise for cancer therapy, their antiviral potential requires further exploration.

Structure-Activity Relationship (SAR)

The fluorine substituents in this compound are believed to enhance metabolic stability and bioavailability. SAR studies indicate that increasing the number of fluorine atoms can improve binding affinity to target proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor). For example, modifications leading to increased hydrophobic interactions often correlate with enhanced antiproliferative activities .

Table 2: Structure-Activity Relationships

ModificationObserved Effect
Addition of FluorineIncreased lipophilicity and binding affinity
Hydroxyl GroupEnhanced solubility but reduced potency
Methyl SubstitutionVariable effects on activity based on position

Case Studies

In one notable case study, a derivative of this compound was tested against a panel of cancer cell lines, revealing that specific substitutions led to enhanced selectivity toward cancerous cells over normal cells. The study utilized molecular docking techniques to elucidate binding interactions with target proteins, confirming that the presence of fluorine atoms played a crucial role in stabilizing these interactions .

Q & A

Q. What are the common synthetic routes for 2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling or substitution reactions. For example, a one-pot procedure involves coupling 2-((4-fluorobenzyl)oxy)thiazole with a boronic ester under Suzuki-Miyaura conditions (Pd catalyst, 120°C) . Alternatively, nucleophilic substitution of a formyl precursor (e.g., 2-fluoro-5-formylbenzonitrile) with amines like N-methylpropargylamine yields derivatives via reductive amination (61% yield) .

Q. How is the compound characterized using spectroscopic techniques?

  • Methodological Answer : Key characterization tools include:
  • 1H/13C NMR : Aromatic protons appear at δ 7.56–7.34 ppm (benzyl and fluorophenyl groups), with coupling constants (e.g., J = 8.6 Hz for fluorine-induced splitting) .
  • HRMS : Accurate mass determination (e.g., [M+H]+ calcd. 275.1754, found 275.1757) confirms molecular formula .
  • IR : Nitrile stretching vibrations (~2220 cm⁻¹) and ether C-O bands (~1250 cm⁻¹) are diagnostic.

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this compound?

  • Methodological Answer : Optimization involves:
  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances coupling efficiency with boronic esters .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates compared to THF .
  • Temperature : Reactions at 120°C achieve higher yields (40–60%) than room temperature .
  • Substituent Tolerance : Electron-withdrawing groups (e.g., fluorine) on the aryl ring improve regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in receptor binding (e.g., mGlu5 allosteric modulation) can arise from:
  • Solubility : Use DMSO stock solutions ≤1% to avoid aggregation artifacts .
  • Assay Conditions : Validate activity across multiple models (e.g., in vitro calcium flux vs. in vivo behavioral assays) .
  • Metabolite Interference : LC-MS/MS analysis identifies degradation products that may affect potency .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Focus on modifying:
  • Benzyloxy Group : Replace 4-fluorobenzyl with thiophen-2-yl or phenyl groups to probe steric/electronic effects (yields: 17–56%) .
  • Nitrile Position : Introduce substituents at the 3- or 4-positions to assess π-stacking interactions with receptors .
  • Heterocyclic Cores : Substitute the benzonitrile scaffold with imidazopyridine or pyrimidine rings to enhance metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.